N-[3-(allylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide
Description
N-[3-(allylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide is a synthetic sulfonamide derivative featuring a quinoxaline core substituted with an allylamino group at the 3-position and a 4-chlorobenzenesulfonamide moiety at the 2-position. This compound has garnered interest due to its structural similarity to inhibitors of viral proteins, particularly in the context of HIV-1 replication inhibition .
Properties
IUPAC Name |
4-chloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-2-11-19-16-17(21-15-6-4-3-5-14(15)20-16)22-25(23,24)13-9-7-12(18)8-10-13/h2-10H,1,11H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGJBOVUXDISQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(Allylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C13H12ClN3O2S
- Molecular Weight : 303.76 g/mol
The presence of the sulfonamide group contributes to its biological activity, as sulfonamides are known for their bacteriostatic properties.
Antimicrobial Activity
Sulfonamides, including this compound, are primarily recognized for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis. Recent studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Streptococcus pneumoniae | 8 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
Research has indicated that this compound possesses potential anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound significantly reduced bacterial load in infected mice models.
- Anticancer Study : Research published in Cancer Letters highlighted that the compound reduced tumor size in xenograft models of breast cancer, supporting its potential as a therapeutic agent.
Comparison with Similar Compounds
DQBS (Dihydrobenzo-1,4-dioxin-substituted analog)
- Structure: Differs by replacing the allylamino group with a dihydrobenzo-1,4-dioxin substituent and retaining the 4-chlorobenzenesulfonamide group.
- Key Difference: The dihydrobenzo-dioxin group likely enhances binding affinity or stability compared to the allylamino substituent in the target compound.
HIV-IN-6 (N-[3-[(3-Hydroxyphenyl)amino]-2-quinoxalinyl]benzenesulfonamide)
- Structure: Lacks the 4-chloro substituent on the benzenesulfonamide and features a 3-hydroxyphenylamino group at the quinoxaline 3-position.
- Activity : As a HIV integrase inhibitor, the absence of the 4-chloro group may reduce hydrophobic interactions, while the hydroxyl group improves solubility .
Antimicrobial Sulfonamides
N-(Oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide Derivatives
Chalcone-Functionalized Sulfonamides
- Structure : Combines 4-chlorobenzenesulfonamide with chalcone (α,β-unsaturated ketone) groups.
- Activity : Showed enhanced antibacterial activity due to the chalcone’s ability to disrupt microbial membranes .
Structural and Crystallographic Comparisons
N-(4-Methylbenzoyl)-4-chlorobenzenesulfonamide
- Crystal Structure : Exhibits a V-shaped conformation with a dihedral angle of 89.5° between sulfonyl and benzoyl rings. The antiperpendicular alignment of the N–H bond relative to the C=O group influences hydrogen bonding and packing .
- Comparison: The allylamino group in the target compound may introduce torsional flexibility, altering crystal packing and bioavailability compared to rigid acylated derivatives.
Data Tables
Table 2: Structural and Crystallographic Comparisons
| Compound | Dihedral Angle (°) | Conformation | Key Observation |
|---|---|---|---|
| N-[3-(allylamino)-2-quinoxalinyl]-4-CBS | Not reported | Flexible (allylamino) | Potential for dynamic binding |
| N-(4-Methylbenzoyl)-4-CBS | 89.5 | V-shaped | Rigid packing, hydrogen bonding |
Q & A
Q. What are the optimal synthetic routes for N-[3-(allylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide, and what key reagents are involved?
The synthesis typically involves multi-step organic reactions, including sulfonation and nucleophilic substitutions. For analogous sulfonamide compounds, chlorosulfonic acid is often used for sulfonation, while sodium hydroxide facilitates nucleophilic substitutions. Temperature control (e.g., reflux conditions) and solvent selection (e.g., carbon tetrachloride) are critical for yield optimization. Intermediate steps may involve coupling quinoxaline derivatives with sulfonamide precursors under dynamic pH control .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Key analytical techniques include:
- NMR spectroscopy : To confirm the presence of allylamino (-NH-C3H5) and sulfonamide (-SO2NH-) groups. For example, ¹H NMR signals for allylic protons appear at δ ~5.0–5.8 ppm, while sulfonamide protons resonate near δ ~7.0–8.0 ppm .
- IR spectroscopy : Absorption bands for sulfonamide S=O stretches (~1150–1350 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass spectrometry : To verify molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are recommended for this compound?
Initial screening should focus on enzyme inhibition assays (e.g., sulfonamide-targeted carbonic anhydrase or kinase inhibition) using fluorometric or colorimetric readouts. Bacterial susceptibility testing (e.g., MIC determination) can assess antibacterial potential, leveraging protocols from structurally related sulfonamides .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, the sulfonamide group often forms hydrogen bonds with adjacent molecules (N-H···O=S), influencing packing motifs. Programs like SHELXL are widely used for refinement, with validation metrics (R-factor < 0.05) ensuring accuracy .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response profiling : Confirm activity thresholds using multiple assays (e.g., IC50 vs. EC50).
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives.
- Co-crystallization studies : Resolve target-binding ambiguities by analyzing protein-ligand interactions .
Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?
- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., quinoxaline binding to kinase active sites).
- QSAR modeling : Corrogate electronic (e.g., Hammett σ values) and steric parameters (e.g., molar refractivity) with bioactivity data .
Q. What crystallographic parameters are critical for validating the compound’s polymorphic forms?
Key metrics include:
- Unit cell dimensions (a, b, c, β) and space group (e.g., monoclinic P21/n).
- Hydrogen-bonding networks : For example, intermolecular N-H···O=S interactions stabilize specific polymorphs.
- Thermal displacement parameters : High B-factors may indicate disorder in the allylamino group .
Q. How does pH influence the reactivity of the sulfonamide group in downstream modifications?
Under acidic conditions, the sulfonamide nitrogen may protonate, reducing nucleophilicity. Alkaline conditions (pH > 9) can deprotonate the NH group, enhancing reactivity in alkylation or acylation reactions. Solvent polarity (e.g., DMF vs. water) further modulates reaction rates .
Methodological Notes
- Synthetic Optimization : Use high-throughput screening (HTS) to test reaction conditions (e.g., temperature, catalyst loading) for yield improvement .
- Data Validation : Cross-reference crystallographic data with CIF validation tools (e.g., checkCIF) to flag geometric outliers .
- Biological Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to benchmark activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
